4-Fluorophenyl trifluoromethanesulfonate

Catalog No.
S3296128
CAS No.
132993-23-8
M.F
C7H4F4O3S
M. Wt
244.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl trifluoromethanesulfonate

CAS Number

132993-23-8

Product Name

4-Fluorophenyl trifluoromethanesulfonate

IUPAC Name

(4-fluorophenyl) trifluoromethanesulfonate

Molecular Formula

C7H4F4O3S

Molecular Weight

244.16

InChI

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H

InChI Key

FEHSEZUGDOTYAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F

Solubility

not available

4-Fluorophenyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethanesulfonate group attached to a 4-fluorophenyl moiety. Its molecular formula is C7_7H4_4F3_3O3_3S, and it is recognized for its utility in various organic transformations, particularly as an electrophilic fluorine source in synthetic chemistry. This compound typically appears as a colorless to yellowish liquid with a boiling point ranging from 128 to 130 °C and has a high density of 1.64 g/cm³. It is soluble in common organic solvents like dichloromethane and acetonitrile, making it versatile for laboratory applications.

  • Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by various nucleophiles, facilitating the formation of new carbon-nucleophile bonds.
  • Electrophilic Fluorination: This compound can act as a source of electrophilic fluorine, allowing for the introduction of fluorine atoms into organic molecules.
  • Decomposition Reactions: Under certain conditions, it can decompose to release trifluoromethanesulfonic acid and other byproducts.

The synthesis of 4-fluorophenyl trifluoromethanesulfonate commonly involves the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The general reaction can be represented as follows:

C6H4F(OH)+ CF3SO2)2OC6H4F(OSO2CF3)+byproducts\text{C}_6\text{H}_4\text{F}(\text{OH})+\text{ CF}_3\text{SO}_2)_2\text{O}\rightarrow \text{C}_6\text{H}_4\text{F}(\text{OSO}_2\text{CF}_3)+\text{byproducts}

This method yields 4-fluorophenyl trifluoromethanesulfonate along with trifluoromethanesulfonic acid and pyridine-N-oxide as byproducts.

4-Fluorophenyl trifluoromethanesulfonate has several applications in organic synthesis:

  • Electrophilic Fluorination: It serves as a reagent for introducing fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound is used in cationic polymerization processes, acting as a photoinitiator that generates reactive species upon exposure to light.
  • Synthetic Intermediates: It functions as an important intermediate in the synthesis of various fluorinated compounds, enhancing their chemical properties and reactivity.

Research on interaction studies involving 4-fluorophenyl trifluoromethanesulfonate focuses on its role in initiating polymerization reactions and its reactivity with different nucleophiles. Studies indicate that the structure of co-monomers can significantly influence the kinetics and efficiency of polymerization processes initiated by this compound. Furthermore, investigations into its stability under varying environmental conditions are essential for optimizing its use in industrial applications .

Several compounds share structural similarities with 4-fluorophenyl trifluoromethanesulfonate. The following table highlights these compounds and their notable features:

Compound NameStructure TypeNotable Features
Diphenylsulfonium TriflateSulfonium saltCommonly used as a photoinitiator
(4-Methylphenyl)diphenylsulfonium TriflateSulfonium saltDifferent electronic properties due to methyl group
Benzyl Diphenyl Sulfonium TriflateSulfonium saltLess reactive than 4-fluorophenyl variant

The uniqueness of 4-fluorophenyl trifluoromethanesulfonate lies in its fluorinated structure, which enhances its reactivity and solubility compared to other similar compounds. This modification often leads to improved performance in photopolymerization processes, making it particularly valuable for high-performance applications .

XLogP3

2.8

Dates

Modify: 2023-08-19
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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